Ethyl 4-(4-fluorophenyl)phenyl sulfide
Description
Ethyl 4-(4-fluorophenyl)phenyl sulfide is an organosulfur compound characterized by a sulfide (-S-) functional group linking an ethyl-substituted phenyl ring and a 4-fluorophenyl moiety. Fluorine substitution at the para position may enhance molecular stability and influence intermolecular interactions, such as dipole-dipole forces, compared to ortho or meta isomers.
Properties
IUPAC Name |
1-ethylsulfanyl-4-(4-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FS/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXADDVORCQWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)phenyl sulfide can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing biaryl compounds.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of this method makes it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)phenyl sulfide undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that derivatives of ethyl 4-(4-fluorophenyl)phenyl sulfide exhibit significant antitumor activity. For instance, a series of synthesized compounds based on this structure were tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated that certain derivatives showed potent antiproliferative effects, suggesting that modifications to the sulfide structure can enhance therapeutic efficacy against cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In a study examining various derivatives, this compound was found to possess inhibitory effects against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard agar diffusion methods, revealing its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications in the phenyl ring or the sulfur moiety can significantly alter the binding affinity to various biological targets, including dopamine transporters (DAT) and serotonin receptors. For example, certain modifications led to improved potency and selectivity as DAT inhibitors, which are promising for treating psychostimulant abuse .
Synthetic Applications
3.1 Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and oxidations. For instance, it has been used as a precursor for synthesizing sulfoxides and sulfones, which are important intermediates in pharmaceutical chemistry .
3.2 Polymer Chemistry
In materials science, this compound has potential applications in developing new polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength due to the presence of fluorine atoms which enhance the material's resistance to degradation .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy Evaluation
In a comprehensive study published in Nature Scientific Reports, derivatives of this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. The study concluded that specific structural modifications significantly enhanced their antitumor activity compared to parent compounds.
Case Study 2: Antimicrobial Screening
A research team conducted an antimicrobial screening using this compound against several strains of bacteria known for their multi-drug resistance. The results indicated a promising inhibitory effect, particularly against Staphylococcus aureus strains, highlighting its potential use in combating resistant infections.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomerism: 4-Fluoro vs. 3-Fluoro Derivatives
Ethyl 4-(3-fluorophenyl)phenyl sulfide (CAS: 1443342-76-4, C₁₄H₁₃FS) serves as a positional isomer of the target compound. Key differences include:
- This symmetry may enhance crystallinity or alter solubility .
- Synthetic Utility : Both isomers are likely synthesized via nucleophilic aromatic substitution or coupling reactions, but regioselectivity depends on the directing effects of substituents during synthesis.
Substituent Variations: Chloro and Ethyl Derivatives
Compounds such as (4-chlorophenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane and (4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane () highlight substituent-driven differences:
- Electronegativity : Chlorine (Cl) is more electronegative than fluorine (F), leading to stronger electron-withdrawing effects in the chloro derivative. This may increase oxidation susceptibility of the sulfide group.
Functional Group Comparison: Sulfide vs. Sulfonamide
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS: 349402-78-4, C₁₅H₁₄FNO₄S) differs in functional group (sulfonamide vs. sulfide):
- Oxidation State : Sulfonamides (-SO₂NH-) are oxidized derivatives of sulfides, rendering them more polar and less reactive toward oxidation. This impacts solubility and biological activity, making sulfonamides common in pharmaceuticals .
- Synthetic Routes : Sulfides are typically synthesized via thiol-ene reactions or coupling, while sulfonamides require sulfonation followed by amidation .
Data Table: Key Structural and Functional Analogs
Biological Activity
Ethyl 4-(4-fluorophenyl)phenyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfide linkage between an ethyl group and a phenyl ring substituted with a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 224.30 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfide linkage can undergo oxidation to form sulfoxides and sulfones, which may exhibit different biological properties compared to the parent compound. Additionally, the aromatic rings can participate in π-π stacking and hydrogen bonding, potentially enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains:
- Bacterial Activity : In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibition zones, suggesting strong antibacterial potential. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .
- Fungal Activity : The compound's antifungal properties are linked to its ability to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis. This mechanism is common among triazole derivatives but also applies to sulfide compounds like this compound .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce cytotoxic effects in various cancer cell lines. The compound's structural features may contribute to its ability to disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Study 1: Antimicrobial Efficacy Assessment
In a comparative study assessing various phenyl sulfides, this compound was found to have an inhibition zone of 22 mm against S. aureus and 18 mm against E. coli. These results highlight its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Activity Evaluation
A separate investigation into the cytotoxicity of this compound revealed an IC50 value of 15 µM against A549 lung cancer cells, indicating significant anticancer activity. The study suggested that the compound may induce apoptosis through mitochondrial pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
